molecular formula C14H24O2 B1245945 Pteroenone

Pteroenone

Cat. No.: B1245945
M. Wt: 224.34 g/mol
InChI Key: DVSSWRPHWSGOFM-FNHOOIRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pteroenone is a natural product found in Clione limacina with data available.

Scientific Research Applications

Ecological Applications

Defensive Mechanism
Pteroenone plays a crucial role in the survival of Clione antarctica by deterring predation. Research indicates that this compound effectively reduces feeding by fish predators, suggesting its potential use in ecological management and conservation strategies . The antifeedant properties of this compound highlight its significance in marine ecosystems, where it may influence predator-prey dynamics.

Aquaculture
Given its natural origin and efficacy as a deterrent, this compound could be explored as a biopesticide in aquaculture settings. Its application might help in managing fish populations and enhancing the sustainability of aquaculture practices by minimizing reliance on synthetic chemicals .

Medicinal Applications

Pharmacological Potential
The unique properties of this compound suggest possible medicinal uses. Preliminary studies indicate that compounds similar to this compound may exhibit anti-inflammatory and antioxidant activities, making them candidates for drug development . The exploration of its derivatives could lead to the discovery of new therapeutic agents targeting various diseases.

Research Studies
A notable study synthesized this compound and assessed its biological activities. The findings revealed that certain stereoisomers of this compound possess significant biological activity, warranting further investigation into their pharmacological effects . This research underscores the importance of natural products in drug discovery processes.

Data Tables

Application Area Description Research Findings
Ecological DefenseAntifeedant for marine predatorsReduces predation rates significantly
AquaculturePotential biopesticideMay enhance sustainability in fish farming
PharmacologyAnti-inflammatory and antioxidant propertiesPromising candidates for drug development

Case Studies

  • Antifeedant Efficacy Study
    A study conducted by McClintock and Baker demonstrated that pellets containing this compound were rejected by predator fish, while control pellets without the compound were consumed. This experiment confirmed the effectiveness of this compound as a chemical defense mechanism .
  • Synthesis and Biological Activity
    Research published in Helvetica Chimica Acta detailed the total synthesis of this compound and its stereoisomers. The study evaluated their biological activities, revealing that specific isomers exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications .
  • Ecological Impact Assessment
    An ecological study assessed the role of this compound in marine ecosystems, highlighting its contribution to predator-prey dynamics and suggesting avenues for further research into its ecological significance .

Q & A

Basic Research Questions

Q. What are the primary ecological roles of pteroenone in marine ecosystems, and how can these roles be experimentally validated?

this compound is a defensive metabolite produced by the Antarctic pteropod Clione antarctica to deter predation. To validate its ecological role, researchers can:

  • Conduct in situ behavioral assays using predator-prey interactions (e.g., exposing fish to this compound-treated prey and observing feeding deterrence) .
  • Quantify this compound concentrations in Clione tissues across seasons and correlate these with predation pressure .
  • Use comparative studies with sympatric species lacking this compound to assess survival rates under predation .

Q. How is this compound identified and isolated from biological sources, and what analytical methods ensure purity?

  • Extraction : Polar solvents (e.g., methanol) are used to isolate this compound from Clione antarctica homogenates, followed by liquid-liquid partitioning .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm structural identity .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors validates compound purity (>95%) .

Q. What are the foundational toxicological profiles of this compound, and how are these profiles assessed in preclinical models?

  • This compound exhibits moderate carcinogenicity and developmental toxicity risks but low mutagenic and skin irritation potential .
  • Methods :

  • In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • In vivo models (e.g., zebrafish embryos for developmental toxicity) .
    • Toxicity thresholds are established using dose-response curves and OECD guidelines .

Advanced Research Questions

Q. What challenges arise in the enantioselective synthesis of this compound, and how can organocatalytic strategies address these?

  • Challenges : The molecule’s stereochemical complexity (5R,6S configuration) requires precise control during allylation and crotylation steps .
  • Solutions :

  • Use chiral organocatalysts like TRIP-PA or N,N'-dioxides to achieve high enantiomeric excess (e.g., >90% ee) .
  • Optimize reaction conditions (solvent polarity, temperature) to enhance yield (up to 85%) and reduce byproducts .

Q. How does this compound production in Clione antarctica correlate with metabolic costs, and what experimental models quantify this relationship?

  • Metabolic Cost Analysis :

  • Measure oxygen consumption rates in fed vs. starved Clione to assess energy allocation to this compound biosynthesis .
  • Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux into this compound under varying nutritional states .
    • Findings show this compound production persists during starvation, suggesting it is not diet-derived but metabolically sustained .

Q. How can computational models resolve contradictions in this compound’s toxicological data (e.g., moderate carcinogenicity vs. low average toxicity)?

  • Approach :

  • Molecular docking studies to predict interactions with oncogenic targets (e.g., kinases) .
  • Systems biology models integrating in vitro toxicity data with pharmacokinetic parameters (e.g., bioavailability, half-life) .
    • Contradictions may arise from species-specific metabolic pathways; cross-species validation (mammalian vs. aquatic models) is critical .

Q. What methodologies elucidate the biosynthetic pathway of this compound in Clione antarctica?

  • Strategies :

  • Transcriptomic analysis of Clione glands to identify candidate enzymes (e.g., terpene synthases) .
  • Stable isotope probing (SIP) with labeled precursors (e.g., mevalonate) to track intermediate metabolites .
    • Comparative genomics with related gastropods may reveal conserved biosynthetic gene clusters .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound’s antifeedant efficacy?

  • Population : Antarctic pteropods (Clione antarctica) and their predators (e.g., fish).
  • Intervention : Administration of purified this compound in controlled feeding assays.
  • Comparison : Predator behavior with vs. without this compound exposure.
  • Outcome : Quantification of feeding deterrence (e.g., % reduction in predation attempts).
  • Time : Short-term (acute exposure) and seasonal (long-term ecological impact) .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent toxicity?

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) .
  • ANOVA with Post Hoc Tests : Compare toxicity across multiple concentrations and control groups .
  • Principal Component Analysis (PCA) : Identify latent variables (e.g., compound stability, cell line sensitivity) influencing toxicity outcomes .

Q. Data Contradiction and Reproducibility

Q. How can researchers address variability in this compound’s reported bioactivity across studies?

  • Standardization :
  • Adopt uniform extraction protocols (e.g., solvent polarity, temperature) to minimize batch variability .
  • Validate bioassays using reference compounds (e.g., commercial antifeedants) .
  • Meta-Analysis : Pool data from independent studies to identify confounding factors (e.g., predator species, environmental pH) .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one

InChI

InChI=1S/C14H24O2/c1-6-8-13(15)12(5)14(16)11(4)9-10(3)7-2/h7,9,12,14,16H,6,8H2,1-5H3/b10-7+,11-9+/t12-,14+/m0/s1

InChI Key

DVSSWRPHWSGOFM-FNHOOIRLSA-N

Isomeric SMILES

CCCC(=O)[C@H](C)[C@@H](/C(=C/C(=C/C)/C)/C)O

Canonical SMILES

CCCC(=O)C(C)C(C(=CC(=CC)C)C)O

Synonyms

pteroenone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
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tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
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